2,2'-(Propane-1,3-diylbis(azanediyl))diethanol

Physical form Handling Formulation compatibility

2,2'-(Propane-1,3-diylbis(azanediyl))diethanol (CAS 10563‑27‑6), systematically also named N,N′‑bis(2‑hydroxyethyl)‑1,3‑propanediamine, is a C₇H₁₈N₂O₂ alkanolamine belonging to the N,N′‑bis(hydroxyalkyl)‑α,ω‑diamine class. At ambient temperature, it is a viscous liquid with a predicted boiling point of 317.6 °C and a density of 1.035 g cm⁻³.

Molecular Formula C7H18N2O2
Molecular Weight 162.23 g/mol
CAS No. 10563-27-6
Cat. No. B129808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(Propane-1,3-diylbis(azanediyl))diethanol
CAS10563-27-6
Synonyms2,2’-(1,3-Propanediyldiimino)bisethanol Hydrobromide;  2,2’-(Trimethylenediimino)diethanol Hydrobromide
Molecular FormulaC7H18N2O2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC(CNCCO)CNCCO
InChIInChI=1S/C7H18N2O2/c10-6-4-8-2-1-3-9-5-7-11/h8-11H,1-7H2
InChIKeyXDSBMMZQOKZFQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-(Propane-1,3-diylbis(azanediyl))diethanol (CAS 10563-27-6): Procurement-Relevant Identity and Class Position


2,2'-(Propane-1,3-diylbis(azanediyl))diethanol (CAS 10563‑27‑6), systematically also named N,N′‑bis(2‑hydroxyethyl)‑1,3‑propanediamine, is a C₇H₁₈N₂O₂ alkanolamine belonging to the N,N′‑bis(hydroxyalkyl)‑α,ω‑diamine class . At ambient temperature, it is a viscous liquid with a predicted boiling point of 317.6 °C and a density of 1.035 g cm⁻³ . The molecule contains two secondary amine groups and two terminal primary hydroxyl groups, giving it a dual reactivity profile that is exploited in polyurethane catalysis, epoxy curing, pharmaceutical impurity synthesis, and metal‑coordination chemistry .

Why 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol Cannot Be Replaced by the Closest Ethylene‑Bridged Analog


The structurally closest analog, N,N′‑bis(2‑hydroxyethyl)ethylenediamine (BHEEN, CAS 4439‑20‑7), differs only by a single methylene unit in the diamine backbone, yet this subtle change produces a solid (mp 98–100 °C) versus a liquid for the title compound . The propane‑1,3‑diyl spacer also alters the N···N bite distance, which affects metal‑chelate stability, polymer‑network flexibility, and the thermodynamics of derivatization to pharmacopoeially relevant impurities such as Amifostine Impurity 13 and the cyclophosphamide impurity precursor N,N′‑divinyl‑1,3‑propanediamine . Consequently, substituting BHEEN or any other α,ω‑diamine blindly into a formulation or synthetic route will change the physical handling characteristics, the regulatory impurity profile, and the performance of the final material; the quantitative evidence supporting these assertions is presented in Section 3.

Quantitative Differentiation Evidence for 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol vs. Closest Analogs


Physical State at Ambient Temperature: Liquid vs. Solid – Handling and Formulation Impact

2,2'-(Propane-1,3-diylbis(azanediyl))diethanol is a viscous liquid at 20 °C, whereas the closest ethylene‑bridged analog (BHEEN) is a crystalline solid with a melting point of 98–100 °C . No melting point is reported for the title compound, consistent with its liquid state . This difference eliminates the need for heated transfer lines or molten‑state handling when the propane‑bridged compound is used as a reactive diluent or chain extender.

Physical form Handling Formulation compatibility

Pharmaceutical Impurity Reference Standard Specificity: Amifostine Impurity 13 and Cyclophosphamide Pathway

2,2'-(Propane-1,3-diylbis(azanediyl))diethanol is listed as Amifostine Impurity 13 (also designated Impurity 10 or 14 by different pharmacopoeias) and serves as the hydrobromide intermediate for N,N′‑divinyl‑1,3‑propanediamine, a known impurity of cyclophosphamide . In contrast, BHEEN is not indexed as a compendial impurity of amifostine or cyclophosphamide, making the propane‑bridged compound irreplaceable for ANDA method‑validation and QC release testing of these APIs.

Pharmaceutical impurity Reference standard Amifostine Cyclophosphamide

Density Differential and Its Implication for Formulation Stoichiometry

The density of 2,2'-(propane-1,3-diylbis(azanediyl))diethanol is 1.035 g cm⁻³ , whereas the ethylene‑bridged analog BHEEN has a reported density of approximately 1.096 g cm⁻³ . This ~5.6 % relative difference alters volume‑based stoichiometric calculations when formulating polyurethane or epoxy systems, potentially leading to off‑ratio mixing if one compound is substituted for the other on a volume basis without recalculation.

Density Stoichiometry Formulation

Ligand Bite‑Angle Differentiation for Metal Complexation Selectivity

The propane‑1,3‑diyl backbone of the title compound creates a six‑membered chelate ring upon metal coordination, whereas BHEEN forms a five‑membered chelate. While a direct comparative stability‑constant table for the unsubstituted ligands is unavailable, the cyclohexyl‑substituted analog of the propane‑bridged framework (Cy₂‑Otn) has been structurally characterized alongside the ethylene‑bridged Cy₂‑en, demonstrating that the expanded N···N distance alters coordination geometry and hydrogen‑bonding networks [1]. This class‑level inference indicates that metal‑complexation selectivity and stability are backbone‑dependent.

Coordination chemistry Ligand design Bite angle

Vapor Pressure and Volatility: Implications for Open‑Vessel Processing

The vapor pressure of 2,2'-(propane-1,3-diylbis(azanediyl))diethanol is 3.18 × 10⁻⁵ mmHg at 25 °C [1], whereas the boiling point of BHEEN is reported as ~268–305 °C, implying a significantly higher vapor pressure for the ethylene analog at a given temperature. The ultra‑low volatility of the propane‑bridged compound reduces evaporative losses and exposure risks during open‑vessel reactions, although a direct head‑to‑head vapor‑pressure measurement is not available.

Vapor pressure Volatility Process safety

Storage and Stability: Light‑Sensitive Liquid vs. Hygroscopic Solid

2,2'-(Propane-1,3-diylbis(azanediyl))diethanol requires storage at 2–8 °C with protection from light , while BHEEN is a hygroscopic solid often recommended for storage under inert gas . The liquid form of the target compound eliminates moisture‑uptake variability that can plague solid amine curatives; however, its inherent light sensitivity mandates amber‑glass or opaque packaging, which should be specified in procurement documents.

Storage stability Handling Shelf life

Procurement‑Validated Application Scenarios for 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol


Amifostine and Cyclophosphamide Impurity Reference Standards for Pharmaceutical Quality Control

When developing or validating HPLC/GC methods for amifostine API or cyclophosphamide formulations, 2,2'-(propane-1,3-diylbis(azanediyl))diethanol is the compendially recognized impurity (Amifostine Impurity 13) and the synthetic intermediate for Cyclophosphamide Impurity D . No analog without the propane‑1,3‑diyl backbone can satisfy the regulatory requirement for the exact specified impurity, making this compound mandatory for ANDA/NDA submission support.

Liquid Reactive Diluent and Chain Extender for Ambient‑Temperature Polyurethane and Epoxy Systems

Its liquid physical state at room temperature (versus solid BHEEN) enables direct pumping and metering into polyol or epoxy resin blends without pre‑heating . The propane‑1,3‑diyl spacer contributes to a more flexible cured network, while the ultra‑low vapor pressure (3.18 × 10⁻⁵ mmHg at 25 °C) minimizes volatile amine emissions during foaming or open‑mold curing . Procurement specifications should mandate amber‑glass or opaque HDPE packaging with storage at 2–8 °C to prevent light‑induced degradation.

Metal‑Coordination Chemistry Requiring Six‑Membered Chelate Ring Architecture

For researchers designing ligands for larger metal ions (Pb²⁺, Cd²⁺, lanthanides) where a six‑membered chelate ring provides better size complementarity than the five‑membered ring formed by ethylene‑bridged analogs, 2,2'-(propane-1,3-diylbis(azanediyl))diethanol offers a structurally validated backbone . The expanded N···N distance (~3.7 Å vs. ~2.8 Å for BHEEN) alters complexation thermodynamics and selectivity, enabling tailored metal‑extraction or catalytic systems.

Hydrobromide Salt Intermediate for Divinyl‑Crosslinker Synthesis

The hydrobromide salt of 2,2'-(propane-1,3-diylbis(azanediyl))diethanol is a direct precursor to N,N′‑divinyl‑1,3‑propanediamine, a specialty crosslinker used in high‑performance polymer networks . The propane‑1,3‑diamine backbone is essential for the divinyl derivative's spacer length; ethylene‑bridged analogs yield a shorter crosslink that may overly restrict segmental motion and embrittle the final polymer.

Technical Documentation Hub

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